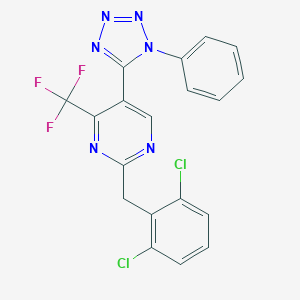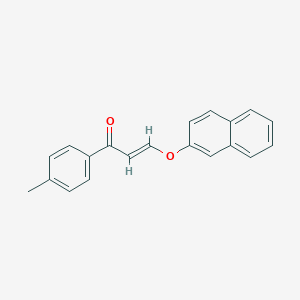![molecular formula C12H11ClN2OS B214948 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as R547, is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound was first synthesized by Array BioPharma Inc. and has been extensively studied for its mechanism of action and therapeutic potential.
Mécanisme D'action
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a selective inhibitor of CDK1, CDK2, and CDK4, which are involved in cell cycle regulation and tumor growth. This compound binds to the ATP-binding pocket of these kinases, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound inhibits the activity of T cells by blocking the activation of the transcription factor nuclear factor of activated T cells (NFAT), which is involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In T cells, this compound inhibits T cell activation and proliferation, leading to the suppression of the immune response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is its selectivity for CDK1, CDK2, and CDK4, which allows for targeted inhibition of these kinases in cancer cells. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a potential candidate for oral administration. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the study of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one. One potential direction is the development of this compound as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to form this compound. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK4, which play a critical role in cell cycle regulation and tumor growth.
In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Propriétés
Formule moléculaire |
C12H11ClN2OS |
|---|---|
Poids moléculaire |
266.75 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
Clé InChI |
KAYFBYGQLVMKBS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)



![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
